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Compound of Interest

Compound Name:
fluoroaniline

CAS No.: 1039920-66-5

Cat. No.: B1438568

4-(3-Bromophenoxy)-3-

Get Quote

Executive Summary & Chemical Identity

Objective: To establish a robust LC-MS/MS identification protocol for 4-(3-Bromophenoxy)-3-

fluoroaniline, distinguishing it from de-halogenated impurities and regioisomers.

Property Specification

IUPAC Name 4-(3-Bromophenoxy)-3-fluoroaniline
Formula C12H9BrFENO

Molecular Weight 282.11 g/mol (based on 7°Br)

Monoisotopic Mass

280.985 (7°Br), 282.983 (81Br)

Key Structural Features

Aniline core (Basic N), Ether linkage, Meta-
substituted Bromine, Ortho-substituted Fluorine
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Experimental Configuration (LC-MS/MS)

To replicate the fragmentation data described below, the following instrument parameters are
recommended. These conditions favor protonation of the aniline nitrogen, facilitating
characteristic charge-remote and charge-proximate fragmentations.[1]

lonization Source: Electrospray lonization (ESI) in Positive Mode (+).[1]

Capillary Voltage: 3.0 — 3.5 kV.[1]

Cone Voltage: 30 V (Optimized for [M+H]* stability).

Collision Energy (CE): Ramp 15-35 eV (To visualize both ether cleavage and secondary aryl
fragmentations).[1]

Mobile Phase:

o A:0.1% Formic Acid in Water.[1]
o B:0.1% Formic Acid in Acetonitrile.[1][2]

o Note: Acidic pH is crucial to stabilize the anilinium precursor [M+H]*.

Results & Discussion: Fragmentation Analysis
Isotopic Validation (The "Bromine Signhature")

The first step in validation is confirming the presence of the bromine atom. Unlike non-
halogenated impurities, 4-(3-Bromophenoxy)-3-fluoroaniline must exhibit a distinct 1:1
doublet in the molecular ion cluster.[1]

e Observed m/z: 282.0 (7°Br) and 284.0 (81Br).[1]

 Validation Criteria: The intensity ratio of m/z 282 to 284 must be approximately 1.0 : 0.98.
Significant deviation suggests contamination with a non-brominated species or co-eluting
interference.[1]

Elucidation of Fragmentation Pathways
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Upon collision-induced dissociation (CID), the molecule undergoes predictable cleavage
centered around the weak diphenyl ether linkage and the stability of the aniline core.

Primary Pathway: Ether Bridge Cleavage

The most abundant transition involves the rupture of the C—O bond. Due to the high proton
affinity of the aniline nitrogen (pKa ~3-4), the charge is predominantly retained on the
fluoroaniline fragment.

e Precursor: [M+H]* m/z 282.0
¢ Neutral Loss: 3-Bromophenol radical/neutral (Mass ~172)[1]
e Product lon:m/z 110.0 (Fluoroaniline cation, [CeHsFN]*)

o Mechanistic Insight: This is the Quantifier lon for MRM methods.[1] It confirms the
presence of the fluoroaniline headgroup.[1]

Secondary Pathway: Bromophenoxy Retention

In a minority of events (or at higher energies), the charge may stabilize on the oxygen-
containing fragment, particularly if the aniline nitrogen loses ammonia first (though less
common in this specific scaffold).

e Product lon:m/z 171/173 (Bromophenol cation / Phenoxonium ion)

o Validation Utility: Presence of this doublet confirms the "tail" of the molecule (the
brominated ring) is intact.

Tertiary Pathway: Deamidation

Loss of the amino group as ammonia (NHs, 17 Da) from the precursor.
e Product lon:m/z 265/267

o Observation: Typically low intensity in anilines compared to alkyl amines, but useful as a
qualifier.[1]

Visualizing the Fragmentation Mechanism
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The following diagram illustrates the validated cleavage points for structural confirmation.
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Click to download full resolution via product page

Caption: CID fragmentation pathway of 4-(3-Bromophenoxy)-3-fluoroaniline in ESI+ mode.
The solid arrow represents the dominant transition used for quantification.

Comparative Validation: Product vs. Impurities

To ensure high specificity, the MS method must distinguish the target from common process
impurities.
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Differentiation

Compound Molecular lon (m/z) Key Fragment (m/z)
Strategy
1:1 Isotope Ratio +
Target Molecule 282 /284 110
110 fragment
Shift in Precursor
. Mass (-79 Da).[1]
Impurity A: Des-bromo )
204 110 Fragment 110 is
analog ) )
identical, so precursor
selection is vital.
Shift in Fragment
Impurity B: Des-fluoro Mass (110 - 92).[1]
264/ 266 92 _
analog Precursor also shifts
(-18 Da).[1]
Critical: If F is on the
Impurity C: phenoxy ring, the
Regioisomer (F on Br- 282/ 284 93 (Aniline) primary fragment will

ring)

be m/z 93 (Aniline),
NOT 110.

Standardized Protocol for Validation
Step 1: Sample Preparation[3][4]

o Stock Solution: Dissolve 1 mg of 4-(3-Bromophenoxy)-3-fluoroaniline in 1 mL DMSO (1

mg/mL).

o Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water (+0.1% Formic Acid) to

achieve ~1 pug/mL.

o Filtration: Filter through a 0.2 um PTFE syringe filter to remove particulates.

Step 2: MS Method Setup (MRM Mode)

For quantitative validation, program the following transitions into the Triple Quadrupole:
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Transition Precursor Collision
Product (m/z) Purpose

Type (m/z) Energy (eV)
Primary

Quantifier 282.0 110.0 25 identification
(Aniline core)

- Loss of Ammonia

Qualifier 1 282.0 265.0 15 _ _
(Confirm amine)
Isotopic

Quialifier 2 284.0 110.0 25 confirmation
(81Br)

Step 3: Data Analysis Workflow
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Inject Sample
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Check Isotope Pattern
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Is m/z 110 present?

VALIDATED FAIL
Identity Confirmed Check Impurities

Click to download full resolution via product page

Caption: Logical decision tree for the mass spectrometric validation of 4-(3-Bromophenoxy)-3-
fluoroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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